molecular formula C8H13BrN4O B13340094 5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13340094
M. Wt: 261.12 g/mol
InChI Key: ZNBMNQGSBLRDCX-UHFFFAOYSA-N
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Description

5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyclopentyloxy group attached to the nitrogen at the 1-position, and an amine group at the 3-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through an etherification reaction using cyclopentanol and appropriate activating agents.

    Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The triazole ring can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Etherification: Cyclopentanol with activating agents like tosyl chloride or trifluoromethanesulfonic anhydride.

    Amination: Ammonia or primary amines under basic conditions.

Major Products

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Oxidation Products: Oxides of the triazole ring.

    Reduction Products: Dehalogenated triazole derivatives.

Scientific Research Applications

5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: Another brominated heterocycle with similar structural features.

    5-Bromo-2-(cyclopentyloxy)-1-methyl-1H-imidazole: A compound with a similar cyclopentyloxy group but different heterocyclic core.

    1,2,4-Triazole Derivatives: Various derivatives with different substituents at the 1, 3, and 5 positions.

Uniqueness

5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)5-14-6-3-1-2-4-6/h6H,1-5H2,(H2,10,12)

InChI Key

ZNBMNQGSBLRDCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCN2C(=NC(=N2)N)Br

Origin of Product

United States

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